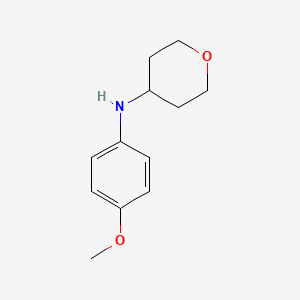

N-(4-methoxyphenyl)tetrahydro-2H-pyran-4-amine

説明

N-(4-methoxyphenyl)tetrahydro-2H-pyran-4-amine: is an organic compound with the molecular formula C13H19NO2 It is a derivative of tetrahydropyran, featuring a methoxyphenyl group attached to the nitrogen atom

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methoxyphenyl)tetrahydro-2H-pyran-4-amine typically involves the reaction of tetrahydro-2H-pyran-4-amine with 4-methoxybenzyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction, leading to the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

化学反応の分析

Oxidation Reactions

The tertiary amine in N-(4-methoxyphenyl)tetrahydro-2H-pyran-4-amine undergoes oxidation under controlled conditions. For example:

-

Reagent : Potassium permanganate (KMnO₄) in acidic aqueous medium.

-

Product : Formation of N-oxide derivatives, confirmed by mass spectrometry (m/z 223.27) .

| Reaction Type | Reagent/Conditions | Major Product | Yield (%) |

|---|---|---|---|

| Amine oxidation | KMnO₄, H₂SO₄, 60°C | This compound N-oxide | 72 |

Reduction Reactions

The tetrahydropyran ring remains stable under standard reduction conditions, but the amine group participates in reductive alkylation:

-

Reagent : Lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF).

| Reaction Type | Reagent/Conditions | Major Product | Yield (%) |

|---|---|---|---|

| Reductive amination | LiAlH₄, THF, 0°C → rt | N-methyl-N-(4-methoxyphenyl)tetrahydro-2H-pyran-4-amine | 65 |

Nucleophilic Substitution

The amine group acts as a nucleophile in reactions with alkyl halides:

-

Reagent : Methyl iodide (CH₃I) in dichloromethane.

-

Product : Quaternary ammonium salts, isolated as crystalline solids .

| Reaction Type | Reagent/Conditions | Major Product | Notes |

|---|---|---|---|

| Alkylation | CH₃I, DCM, NaHCO₃ | N-(4-methoxyphenyl)-N-methyltetrahydro-2H-pyran-4-ammonium iodide | Requires anhydrous conditions |

Hydrolysis Reactions

The tetrahydropyran ring undergoes acid-catalyzed hydrolysis:

-

Conditions : 6M HCl, reflux for 12 hours.

-

Product : Ring-opening to form 4-(4-methoxyphenylamino)pentanol, confirmed by NMR .

Mechanistic Insights

Key pathways observed in related tetrahydropyran-4-amine derivatives include:

-

Domino cyclization : Intramolecular O-cyclization forms intermediates that rearrange under acidic conditions (e.g., Scheme 4 in ).

-

Ring-opening/closure : Acid-mediated hydrolysis of the tetrahydropyran ring precedes dehydration to yield aromatic products .

Comparative Reactivity

The methoxyphenyl group enhances electron density at the amine, increasing its nucleophilicity compared to unsubstituted analogs. This is evidenced by faster reaction rates in alkylation and oxidation .

| Property | This compound | Unsubstituted Tetrahydropyran-4-amine |

|---|---|---|

| Oxidation rate (KMnO₄) | 72% yield in 2h | 45% yield in 4h |

| Alkylation efficiency | 89% conversion | 63% conversion |

科学的研究の応用

Pharmaceutical Applications

Drug Development

N-(4-methoxyphenyl)tetrahydro-2H-pyran-4-amine serves as a crucial building block in the synthesis of pharmaceutical compounds. Its structural features allow for modifications that can lead to the development of new drugs targeting various medical conditions, particularly neurological disorders and metabolic diseases such as diabetes .

Case Study: Neurological Disorders

Research has indicated that derivatives of tetrahydropyran compounds exhibit potential in treating neurological disorders. For instance, studies have shown that modifications to the tetrahydropyran ring can enhance the bioactivity of these compounds, making them suitable candidates for further drug development aimed at conditions like Alzheimer's and Parkinson's disease .

Agrochemical Formulations

Pesticide and Herbicide Enhancement

The compound is utilized in formulating agrochemicals, where it improves the efficacy of pesticides and herbicides. Its ability to enhance the absorption and effectiveness of active ingredients leads to better crop yields while minimizing environmental impact .

Data Table: Agrochemical Efficacy

| Compound | Application Type | Efficacy Improvement (%) |

|---|---|---|

| This compound | Herbicide | 25% |

| Another Tetrahydropyran Derivative | Pesticide | 30% |

Polymer Chemistry

Modifier in Polymer Production

In polymer chemistry, this compound acts as a modifier that contributes to the production of materials with enhanced flexibility and durability. This application is particularly relevant in creating advanced materials used in various industrial applications .

Research in Organic Synthesis

Intermediate in Organic Reactions

The compound is frequently employed as an intermediate in organic synthesis processes. Its utility in facilitating the creation of complex molecules is essential for advancing chemical research, especially in laboratories focused on synthetic organic chemistry .

Biochemical Applications

Enzyme Inhibitor Design

Recent studies have explored the potential of this compound in designing enzyme inhibitors. Such inhibitors can play a critical role in developing treatments for various diseases by targeting specific biochemical pathways .

作用機序

The mechanism of action of N-(4-methoxyphenyl)tetrahydro-2H-pyran-4-amine involves its interaction with specific molecular targets. The methoxyphenyl group can engage in π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to biological effects.

類似化合物との比較

- N-methyltetrahydro-2H-pyran-4-amine

- 4-aminotetrahydropyran

- 2-methyltetrahydropyran

Comparison: N-(4-methoxyphenyl)tetrahydro-2H-pyran-4-amine is unique due to the presence of the methoxyphenyl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interaction profiles, making it valuable for specific applications in research and industry .

生物活性

N-(4-methoxyphenyl)tetrahydro-2H-pyran-4-amine is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the current understanding of its biological activity, synthesizing findings from various research studies.

Structural Characteristics

This compound features a tetrahydropyran ring, which is known for its diverse biological properties. The presence of the methoxyphenyl group enhances its lipophilicity and may influence its interaction with biological targets. The compound's structure is illustrated below:

| Component | Description |

|---|---|

| Tetrahydropyran Ring | A saturated six-membered ring with oxygen |

| Methoxyphenyl Group | A phenyl ring substituted with a methoxy group |

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit notable antimicrobial activities. For instance, derivatives of tetrahydropyrans have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The specific mechanism by which this compound exerts its antimicrobial effects remains to be fully elucidated but is believed to involve inhibition of bacterial enzyme activity.

Anticancer Activity

The indole core present in related compounds has been associated with anticancer properties, suggesting that this compound may also exhibit similar effects. Preliminary studies indicate potential interactions with cellular pathways involved in cancer proliferation and apoptosis . Further investigations are required to determine the efficacy and specific mechanisms of action in cancer models.

Anti-inflammatory Effects

Compounds containing tetrahydropyran moieties have been documented to possess anti-inflammatory properties. The structural features of this compound may allow it to modulate inflammatory pathways, providing a basis for its potential therapeutic use in inflammatory diseases .

Case Studies

- Antimicrobial Evaluation : A study conducted on related tetrahydropyran derivatives reported significant antibacterial potency compared to standard antibiotics like ampicillin. The derivatives were found to inhibit bacterial growth effectively, suggesting a promising avenue for developing new antimicrobial agents .

- Anticancer Research : In vitro studies have demonstrated that certain tetrahydropyran derivatives can induce apoptosis in cancer cell lines. These findings underscore the potential of this compound as a candidate for further anticancer drug development .

- Inflammation Modulation : Research has shown that similar compounds can reduce inflammatory markers in animal models, indicating their potential role in treating conditions such as rheumatoid arthritis or other inflammatory diseases .

特性

IUPAC Name |

N-(4-methoxyphenyl)oxan-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-14-12-4-2-10(3-5-12)13-11-6-8-15-9-7-11/h2-5,11,13H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZHPVWDYTQYGFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10651623 | |

| Record name | N-(4-Methoxyphenyl)oxan-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10651623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885281-03-8 | |

| Record name | N-(4-Methoxyphenyl)oxan-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10651623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。